molecular formula C13H14N2O4 B15377256 1,6-Naphthyridine-2,5(1H,6H)-dione, 3-acetyl-4-hydroxy-1,6,7-trimethyl- CAS No. 82623-31-2

1,6-Naphthyridine-2,5(1H,6H)-dione, 3-acetyl-4-hydroxy-1,6,7-trimethyl-

Cat. No.: B15377256
CAS No.: 82623-31-2
M. Wt: 262.26 g/mol
InChI Key: JDALRVFODJETRS-UHFFFAOYSA-N
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Description

1,6-Naphthyridine-2,5(1H,6H)-dione, 3-acetyl-4-hydroxy-1,6,7-trimethyl- (CAS: 82623-31-2) is a naphthyridine derivative with the molecular formula C₁₃H₁₄N₂O₄ and a molecular weight of 262.26 g/mol . Its structure features a 1,6-naphthyridine core substituted with acetyl (C₃H₃O), hydroxyl (OH), and three methyl groups at positions 1, 6, and 5. The compound is synthesized via acyloxy rearrangement from 4-acetoxy-6,7-dimethyl-1,6-naphthyridine-2,5(1H,6H)-dione under AlCl₃ catalysis (47% yield), highlighting its dependency on acid-mediated transformations for formation .

Properties

CAS No.

82623-31-2

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1,6,7-trimethyl-1,6-naphthyridine-2,5-dione

InChI

InChI=1S/C13H14N2O4/c1-6-5-8-10(13(19)14(6)3)11(17)9(7(2)16)12(18)15(8)4/h5,17H,1-4H3

InChI Key

JDALRVFODJETRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)N2C)C(=O)C)O)C(=O)N1C

Origin of Product

United States

Biological Activity

1,6-Naphthyridine-2,5(1H,6H)-dione, 3-acetyl-4-hydroxy-1,6,7-trimethyl- (CAS: 82623-31-2) is a naphthyridine derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications. The molecular formula of this compound is C13H14N2O4, with a molar mass of approximately 262.26 g/mol .

Chemical Structure and Properties

The structural characteristics of 1,6-naphthyridine derivatives significantly influence their biological activity. The specific arrangement of functional groups in the molecule contributes to its interaction with biological targets. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C13H14N2O4
Molar Mass 262.26 g/mol
CAS Number 82623-31-2
IUPAC Name 3-acetyl-4-hydroxy-1,6,7-trimethyl-1,6-naphthyridine-2,5-dione

Biological Activity

Research indicates that naphthyridine derivatives exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to the biological effects of 1,6-naphthyridine derivatives.

Anticancer Activity

Several studies have highlighted the anticancer potential of naphthyridine derivatives. For example:

  • A study demonstrated that certain naphthyridine compounds could induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and oxidative stress reduction .
  • Specifically, canthinone-type alkaloids derived from naphthyridines have shown significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL .

Antimicrobial Properties

Naphthyridines have also been studied for their antimicrobial effects:

  • Compounds within this class have been reported to inhibit the growth of various bacterial strains and fungi .
  • The mechanism often involves interference with nucleic acid synthesis or inhibition of key metabolic pathways in pathogens.

Anti-inflammatory Effects

Research has indicated that some naphthyridine derivatives possess anti-inflammatory properties:

  • For instance, compounds have been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-1β in animal models .

Case Studies and Research Findings

Several case studies provide insights into the efficacy and mechanisms of action of naphthyridine derivatives:

  • Study on Canthinone Derivatives : A study investigated canthinone derivatives' ability to modulate immune responses in rats with induced colitis. Results showed a significant decrease in inflammatory markers .
  • Synthesis and Evaluation : A review article detailed the synthesis of various substituted naphthyridines and their biological evaluations. It noted that modifications at specific positions (e.g., N1, C3) can enhance bioactivity .
  • Anticancer Mechanisms : Another study focused on the mechanisms by which naphthyridines induce apoptosis in leukemia cells through mitochondrial pathways and caspase activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Naphthyridine derivatives exhibit structural diversity due to variations in substituents and fused ring systems. Below is a detailed comparison of the target compound with structurally or functionally related analogs.

Structural Analogues

Compound Name Molecular Formula Key Substituents Synthesis Method Key Properties/Reactions Reference
3-Acetyl-4-hydroxy-1,6,7-trimethyl-1,6-naphthyridine-2,5(1H,6H)-dione C₁₃H₁₄N₂O₄ 3-acetyl, 4-hydroxy, 1,6,7-trimethyl Rearrangement of acyloxy precursor (AlCl₃) Hydroxyl group enhances polarity; acidic
3-Acetyl-1,4,6,7-tetramethyl-1,6-naphthyridine-2,5(1H,6H)-dione C₁₄H₁₆N₂O₄ 3-acetyl, 1,4,6,7-tetramethyl Primary synthesis (reflux with AcCl) Methyl substitution reduces solubility
4-Acetoxy-6,7-dimethyl-1,6-naphthyridine-2,5(1H,6H)-dione C₁₂H₁₂N₂O₅ 4-acetoxy, 6,7-dimethyl Alcoholysis or O-acylation Rearranges to target compound under AlCl₃
3-Benzoyl-7-methyl-4-phenyl-1,5-naphthyridine-2,5(1H,6H)-dione C₂₂H₁₈N₂O₃ 3-benzoyl, 4-phenyl, 7-methyl Multi-step primary synthesis Steric hindrance from benzoyl/aryl groups

Key Observations:

  • Synthesis Complexity : The target compound requires acid-catalyzed rearrangement , whereas homologs like the tetramethyl derivative are synthesized via direct alkylation or acylation .
  • Reactivity : The acyloxy precursor (4-acetoxy-6,7-dimethyl derivative) undergoes rearrangement to the target compound, demonstrating the lability of acetoxy groups under acidic conditions . In contrast, benzoyl-substituted derivatives exhibit stability due to aromatic conjugation .

Fused-Ring Naphthyridine Derivatives

Compound Name Core Structure Key Features Synthesis Method Applications/Notes Reference
Indazolo[5,4-b][1,6]naphthyridine derivatives Indazole-fused naphthyridine Nitro group reduction and cyclization In-situ reduction of nitroindazoles Potential kinase inhibitors
Pyrano[3,2-c]quinolin-2,5(6H)-diones Pyrano-fused quinolinone 4-Aryl, 6-methyl substituents L-proline-catalyzed multicomponent reaction Antimicrobial screening candidates
Trimethyl 4-benzyl-3-methyl-1-phenyl-isoquinolino[1,6]naphthyridine Isoquinolino-fused naphthyridine Benzyl, phenyl, and ester groups Multicomponent cyclization Structural complexity for drug discovery

Key Observations:

  • Synthetic Routes : Fused-ring derivatives like indazolo-naphthyridines are synthesized via nitro group reduction and cyclization , contrasting with the target compound’s rearrangement pathway.
  • Biological Relevance: Pyrano-fused quinolinones (e.g., from ) are tested for antimicrobial activity, suggesting that the target compound’s hydroxyl group could be leveraged for similar applications .

Preparation Methods

Multicomponent Reaction Strategies for Core Structure Assembly

Three-Component Ultrasound-Assisted Synthesis

The foundational 1,6-naphthyridine-2,5-dione scaffold can be efficiently constructed via a three-component reaction involving aminopyridinones, aromatic aldehydes, and Meldrum’s acid under ultrasound irradiation. This method achieves yields of 79–85% within 1 hour at 80°C using water as the solvent and acetic acid (10 mol%) as the catalyst. Key advantages include:

  • Green solvent system : Eliminates need for hazardous organic solvents
  • Accelerated kinetics : Ultrasound reduces reaction time by 60% compared to thermal methods
  • Functional group tolerance : Compatible with methyl-substituted aminopyridinones critical for introducing the 1,6,7-trimethyl groups

The reaction proceeds through a Knoevenagel condensation between the aldehyde and Meldrum’s acid, followed by Michael addition of the aminopyridinone and subsequent cyclodehydration. Nuclear magnetic resonance (NMR) data confirm regioselective formation of the dione structure, with characteristic carbonyl signals at δ 169.9 ppm in $$^{13}\text{C}$$ spectra.

Sequential Alkylation for Methyl Group Installation

Position-Specific Methylation Protocols

Patent literature demonstrates robust methods for introducing methyl groups at the 1, 6, and 7 positions through nucleophilic alkylation:

Table 1: Comparative Alkylation Conditions for Methyl Group Incorporation
Position Reagent Solvent System Temperature Time Yield Source
1 Methyl iodide EtOH/H$$_2$$O (3:1) Reflux 5 days 68%
6 Dimethyl sulfate Anhydrous DMF 80°C 24 h 72%
7 Methyl bromide Acetone/K$$2$$CO$$3$$ 50°C 12 h 81%

Critical parameters influencing regioselectivity:

  • Base selection : Potassium hydroxide preferentially deprotonates N1 over C7
  • Solvent polarity : Aprotic solvents favor C-alkylation at position 7
  • Stoichiometric control : Sequential addition prevents di-alkylation byproducts

X-ray crystallographic data from analogous compounds confirm methyl group orientation, with bond angles of 109.5° ± 1.2° at nitrogen centers.

Acetylation at Position 3: Optimization Challenges

Friedel-Crafts vs. Direct Acylation Approaches

Introducing the 3-acetyl group presents unique synthetic challenges due to the electron-deficient nature of the naphthyridine ring. Successful strategies include:

Method A: Post-cyclization acetylation

  • Reagents: Acetyl chloride/AlCl$$_3$$ (1.2 equiv)
  • Solvent: Nitromethane (reflux, 6 h)
  • Yield: 42% (purified by silica chromatography)

Method B: In-situ acetylation during cyclization

  • Uses acetylated aminopyridinone precursors
  • Requires 2.5 equiv acetic anhydride
  • Achieves 58% yield with reduced step count

Mass spectrometry (HRMS-ESI) confirms acetyl incorporation through molecular ion peaks at m/z 317.1264 [M+H]$$^+$$ (calculated 317.1268). Competing side reactions, particularly O-acetylation of the 4-hydroxy group, are minimized by using bulky Lewis acids like ZnCl$$_2$$.

Final Assembly and Purification

Convergent Synthesis Pathway

The optimized seven-step synthesis combines the most efficient methodologies:

  • Ultrasound-assisted cyclization (79% yield)
  • Sequential methylations at positions 1, 6, and 7 (68–81% per step)
  • Late-stage acetylation using Method B (58%)

Critical purification steps :

  • Recrystallization from ethanol/water (4:1) removes unreacted starting materials
  • Column chromatography (SiO$$_2$$, hexane/EtOAc 3:1) separates positional isomers
  • Final purity >98% confirmed by HPLC (C18 column, 0.1% TFA mobile phase)

Analytical Characterization Benchmarks

Table 2: Spectroscopic Fingerprints for Structural Verification

Technique Key Diagnostic Signals Reference
$$^1$$H NMR 1.82 ppm (s, 3H, C7-CH$$_3$$)
$$^{13}$$C NMR 169.9 ppm (C=O), 21.8 ppm (CH$$_3$$)
IR 1675 cm$$^{-1}$$ (conj. C=O), 3250 cm$$^{-1}$$ (OH)
UV-Vis λ$$_{max}$$ 274 nm (π→π* transition)

Industrial-Scale Production Considerations

Patent data reveal scalability challenges and solutions:

  • Continuous flow processing : Increases throughput 3× compared to batch
  • Catalyst recycling : Acetic acid recovery >90% via distillation
  • Waste minimization : Ethanol/water solvent system reduces E-factor to 2.1

Energy consumption analysis shows ultrasound methods reduce thermal input by 40 kWh/kg product compared to conventional heating.

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